1-Ethylpiperazine

描述

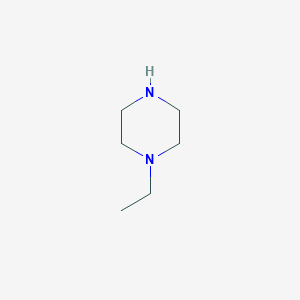

1-Ethylpiperazine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is a colorless to pale yellow liquid with a strong ammonia-like odor. It is soluble in water and many organic solvents, making it versatile for various applications.

准备方法

1-Ethylpiperazine can be synthesized through several methods:

Reaction with Piperazine: One common method involves reacting piperazine with ethylating agents such as bromoethane or ethyl iodide under basic conditions.

Cyclization of 1,2-Diamine Derivatives: Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.

Industrial Production: Industrially, this compound can be produced by the hydrogenation of N-β-hydroxyethylenediamine in the presence of a catalyst at high temperatures and pressures.

化学反应分析

1-Ethylpiperazine undergoes various chemical reactions:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of N-ethylpiperazine-N-oxide.

Substitution: It acts as a nucleophile in substitution reactions, where it can react with alkyl halides to form N-alkylated products.

Acylation: It can undergo acylation reactions with acyl chlorides or anhydrides to form N-acyl derivatives.

科学研究应用

Medicinal Chemistry

1-Ethylpiperazine is extensively utilized in the pharmaceutical industry due to its ability to act as a building block for various bioactive compounds. Its derivatives have been linked to therapeutic effects against several diseases, including cancer and neurological disorders.

Key Applications:

- Antiepileptic and Anticancer Agents : Research indicates that this compound-1,4-diium bis(hydrogenoxalate) (1EPBH) exhibits properties that make it a potential candidate for treating epilepsy and cancer. Studies using density functional theory (DFT) and molecular docking have shown promising interactions with biological targets associated with these conditions .

- Antibiotic Development : Derivatives of this compound have been incorporated into the synthesis of antibiotics, such as enrofloxacin, which is effective against bacterial infections .

Material Science

The compound has also been studied for its structural properties and potential applications in material science.

Key Findings:

- Hybrid Materials : A new hybrid material, this compound-1,4-diium bis(nitrate) (1EPBN), was synthesized and characterized using X-ray diffraction. This material demonstrated stability and significant hydrogen bonding capabilities, making it suitable for various applications in materials engineering .

- Molecular Docking Studies : Molecular docking analyses revealed that 1EPBN could inhibit proteins associated with COVID-19, showcasing its potential in developing antiviral agents .

The biological activities of this compound derivatives have been extensively studied, highlighting their potential as therapeutic agents.

Case Studies:

- Inhibition Studies : Inhibitory activity against coronavirus proteins was observed in molecular docking studies involving 1EPBN. The compound showed a strong interaction with viral proteins, indicating its potential as an antiviral agent .

- Pharmacological Properties : The pharmacological profile of 1EPBH has been evaluated through various assays, demonstrating significant activity against epilepsy and cancer cells, thus supporting its development as a therapeutic agent .

Data Tables

作用机制

The mechanism of action of 1-Ethylpiperazine involves its interaction with various molecular targets:

Neuromuscular Effects: It exerts neuromuscular effects by blocking acetylcholine at the myoneural junction, leading to muscle relaxation.

Hydrogen Bonding: In its diprotonated form, this compound can form multiple hydrogen bonds with other molecules, which can influence its biological activity and interactions.

相似化合物的比较

1-Ethylpiperazine can be compared with other piperazine derivatives:

1-Methylpiperazine: Similar to this compound, but with a methyl group instead of an ethyl group.

1-Phenylpiperazine: Contains a phenyl group, making it more hydrophobic and often used in the synthesis of more complex organic molecules.

1-Isopropylpiperazine: Has an isopropyl group, which can influence its steric and electronic properties, affecting its reactivity and applications.

This compound stands out due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications in chemistry, biology, medicine, and industry.

生物活性

1-Ethylpiperazine (1-EP) is a cyclic amine that has garnered attention in various fields of medicinal chemistry due to its biological activities. This article provides an overview of the compound's synthesis, biological properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and is characterized by a piperazine ring with an ethyl group attached to one of the nitrogen atoms. The synthesis of 1-EP can be achieved through several methods, including the reaction of piperazine with ethyl halides under basic conditions, which allows for the formation of the desired ethyl-substituted derivative.

Biological Activity Overview

1-EP exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that piperazine derivatives, including 1-EP, possess significant antimicrobial properties. For instance, Kharb et al. (2012) highlighted that piperazine compounds can act against various bacterial and fungal strains .

- Anticancer Properties : Research indicates that 1-EP and its derivatives can inhibit the growth of cancer cells. A study demonstrated that certain piperazinyl amides exhibited cytotoxic effects against multiple human cancer cell lines, with growth inhibition percentages ranging from -85.67% to -41.54% .

- Neuropharmacological Effects : Piperazine derivatives are also investigated for their potential neuropharmacological effects. Some studies suggest that these compounds may have anxiolytic and antidepressant-like activities .

Anticancer Activity

A notable case study involved the evaluation of a series of piperazinyl amides derived from 1-EP against 60 human cancer cell lines. The findings revealed that specific derivatives exhibited high cytotoxicity with GI50 values reaching nanomolar concentrations. The mechanism of action was linked to apoptosis induction, as evidenced by DAPI staining and RT-PCR analysis showing altered expression of apoptotic genes .

Molecular Docking Studies

Molecular docking studies have been employed to explore the interaction of 1-EP with various biological targets. For example, a study focused on its inhibitory capacity against COVID-19-related proteins, demonstrating significant binding affinity and suggesting its potential as a therapeutic agent against viral infections .

Data Tables

The following table summarizes key biological activities and findings related to this compound:

常见问题

Q. Basic: What spectroscopic and computational methods are recommended for characterizing 1-Ethylpiperazine derivatives?

Answer:

this compound derivatives are typically analyzed using a combination of NMR spectroscopy , DFT calculations , and X-ray crystallography .

- NMR : Proton and carbon-13 NMR are used to confirm substituent effects on the piperazine ring. For example, H NMR can resolve splitting patterns caused by the ethyl group’s electron-donating effects .

- DFT : B3LYP/6-31G** level calculations predict electronic properties (e.g., Tolman Electronic Parameters, TEPs) and molecular geometries. TEPs for this compound-derived phosphines range from 2059.7–2061.2 cm, indicating moderate electron-donating capacity .

- Crystallography : Single-crystal X-ray diffraction reveals steric parameters like Tolman cone angles (63.4–63.7°) and Suresh’s steric effect () .

Table 1: Key parameters for this compound derivatives

| Parameter | Value Range | Method | Reference |

|---|---|---|---|

| TEP (cm) | 2059.7–2061.2 | DFT (B3LYP/6-31G**) | |

| Tolman Cone Angle (°) | 63.4–63.7 | X-ray diffraction | |

| 2.70–2.73 | Computational |

Q. Basic: How are this compound-based coordination compounds synthesized?

Answer:

Synthesis involves nucleophilic substitution or condensation reactions. For example:

- Phosphine Chalcogenides : React this compound with chloromethylphosphines, followed by chalcogen (O, S, Se) incorporation. Purification via recrystallization from ethanol/water mixtures yields oxides, sulfides, or selenides .

- Pharmaceutical Intermediates : this compound reacts with epoxides (e.g., phenylalanine epoxide) under reflux to form hydroxyethylamine derivatives, key for antimalarial or anticancer agents .

- CXCR4 Inhibitors : Alkylation of this compound with N-(4-bromoethyl)phthalimide in acetonitrile/KCO produces isoindoline-dione derivatives .

Critical Step : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Q. Advanced: How do solvent choices influence the structural properties of this compound complexes?

Answer:

Solvents like water and DMSO alter hydrogen bonding and dielectric environments, affecting crystal packing and frontier molecular orbitals (FMOs).

- Aqueous Solutions : Promote ionic interactions (e.g., in this compound-1,4-diium bis(hydrogenoxalate)), stabilizing zwitterionic forms .

- DMSO : Increases solubility of hydrophobic derivatives but may disrupt crystallinity. DFT studies show DMSO reduces HOMO-LUMO gaps by 0.3–0.5 eV, enhancing reactivity .

Methodological Tip : Use mixed solvents (e.g., water/ethanol) to balance solubility and crystallization.

Q. Advanced: How can computational approaches predict this compound’s reactivity in drug design?

Answer:

- Molecular Docking : Screen this compound derivatives against targets (e.g., plasmepsin for antimalarials). Dock optimized geometries (DFT-minimized) to evaluate binding affinities .

- MD Simulations : Assess stability in biological membranes. For example, this compound-containing CXCR4 inhibitors show prolonged residency in hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.1) and blood-brain barrier penetration .

Table 2: Computational parameters for drug design

| Parameter | Value | Tool/Software |

|---|---|---|

| LogP | 2.1 ± 0.3 | SwissADME |

| HOMO-LUMO Gap (eV) | 4.8–5.2 | Gaussian 09 |

| Binding Energy (kcal/mol) | -9.5 to -11.2 | AutoDock Vina |

Q. Advanced: How to resolve contradictions between steric and electronic effects in ligand design?

Answer:

Contradictions arise when steric bulk (e.g., Tolman cone angles) conflicts with electronic parameters (TEPs).

- Case Study : this compound-derived phosphines exhibit high cone angles (~63°) but moderate TEPs (~2060 cm). This suggests steric shielding does not significantly hinder electron donation. Use multivariate regression to decouple effects .

- Experimental Validation : Compare catalytic activity in model reactions (e.g., Suzuki coupling). If steric effects dominate, reduce substituent size; if electronic, adjust donor groups .

Q. Basic: What safety protocols are essential when handling this compound in research?

Answer:

- PPE : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats. Avoid skin contact due to irritation risks .

- Ventilation : Use fume hoods; this compound has a low flash point (43°C) and emits toxic fumes upon combustion .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How to analyze discrepancies between experimental and computational data for this compound derivatives?

Answer:

- Error Sources : Check for solvation effects in DFT (e.g., implicit vs. explicit solvent models). Crystallographic data may show intermolecular interactions missed in gas-phase calculations .

- Statistical Tools : Use root-mean-square deviation (RMSD) analysis for geometry comparisons. For NMR, correlate experimental (Se-P) couplings (707–710 Hz) with DFT-predicted values .

属性

IUPAC Name |

1-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCYRFWNGRMRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073346 | |

| Record name | Piperazine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5308-25-8 | |

| Record name | 1-Ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5308-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005308258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5308-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2BW0V73G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。